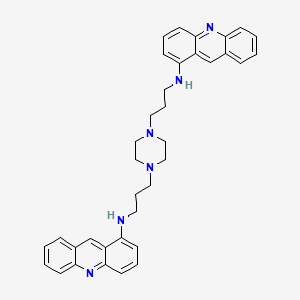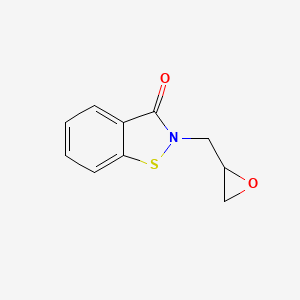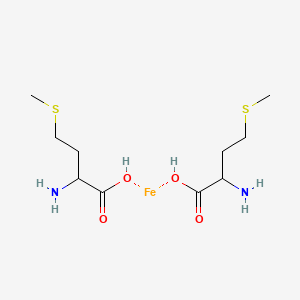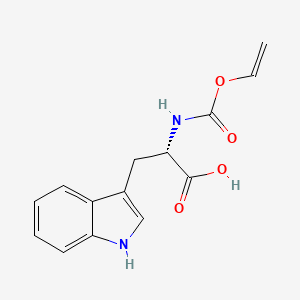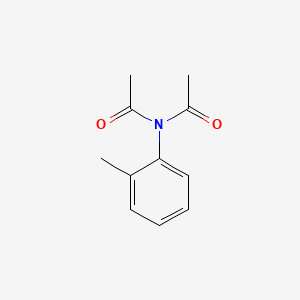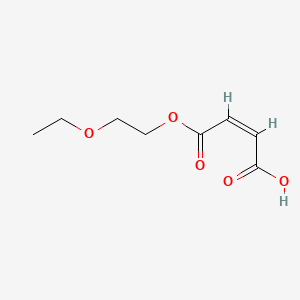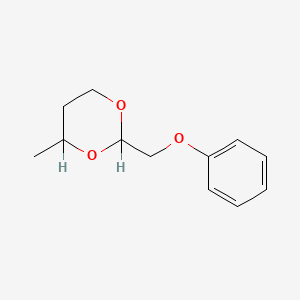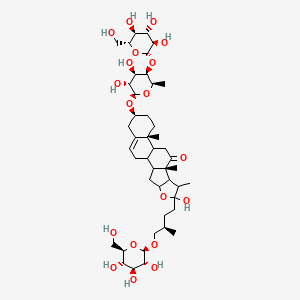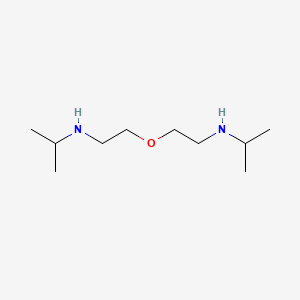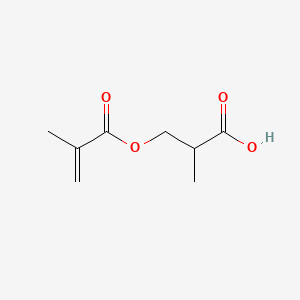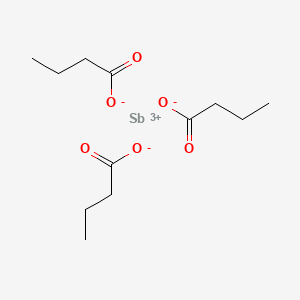
Butanoic acid, antimony(3+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of butanoic acid, antimony(3+) salt typically involves the reaction of butanoic acid with antimony trioxide (Sb₂O₃) or antimony chloride (SbCl₃). The reaction is carried out in an aqueous medium, where the antimony compound is dissolved in water and then reacted with butanoic acid. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The resulting product is then purified through filtration and crystallization techniques to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, antimony(3+) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide (Sb₂O₅) and butanoic acid derivatives.
Reduction: Reduction reactions can convert the antimony(3+) ion to antimony metal or lower oxidation states.
Substitution: The butanoic acid moiety can undergo substitution reactions with other organic or inorganic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like hydrogen gas (H₂). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony pentoxide and butanoic acid derivatives, while reduction reactions may produce antimony metal and butanoic acid .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, antimony(3+) salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential antimicrobial properties and effects on biological systems.
Medicine: Explored for its potential use in pharmaceuticals and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of butanoic acid, antimony(3+) salt involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid: A short-chain fatty acid with similar chemical properties but without the antimony component.
Antimony trioxide: An antimony compound used in various industrial applications but lacking the butanoic acid moiety.
Antimony chloride: Another antimony compound with different chemical properties and applications.
Uniqueness
Butanoic acid, antimony(3+) salt is unique due to its combination of butanoic acid and antimony, resulting in distinct chemical and physical properties. This combination allows for specific applications in research and industry that are not possible with the individual components alone .
Eigenschaften
CAS-Nummer |
53856-17-0 |
|---|---|
Molekularformel |
C12H21O6Sb |
Molekulargewicht |
383.05 g/mol |
IUPAC-Name |
antimony(3+);butanoate |
InChI |
InChI=1S/3C4H8O2.Sb/c3*1-2-3-4(5)6;/h3*2-3H2,1H3,(H,5,6);/q;;;+3/p-3 |
InChI-Schlüssel |
XQRVLQLHRAJWLU-UHFFFAOYSA-K |
Kanonische SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


